

Comparative Safety Analysis of ST-193 for Arenavirus Infections

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Compound of Interest

Compound Name: ST-193

Cat. No.: B15604619

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A comprehensive guide for researchers and drug development professionals on the preclinical safety profile of the arenavirus entry inhibitor **ST-193**, in comparison to established antiviral agents Ribavirin and Favipiravir.

This guide provides an objective comparison of the safety profiles of **ST-193**, a promising arenavirus entry inhibitor, with the broad-spectrum antiviral drugs Ribavirin and Favipiravir, which have been used or considered for the treatment of arenavirus infections such as Lassa fever. The information is compiled from available preclinical and clinical data to assist researchers in evaluating the therapeutic potential of these compounds.

Comparative Safety and Efficacy Data

The following table summarizes key preclinical and clinical safety and efficacy data for **ST-193**, Ribavirin, and Favipiravir in the context of arenavirus infections. Data is primarily derived from in vivo animal models and clinical observations.

Parameter	ST-193	Ribavirin	Favipiravir (T-705)
Mechanism of Action	Arenavirus entry inhibitor	RNA polymerase inhibitor, IMPDH inhibitor	RNA-dependent RNA polymerase (RdRp) inhibitor
Animal Model (Arenavirus)	Lassa Virus (Guinea Pig)	Lassa Virus (Guinea Pig), Pichindé Virus (Guinea Pig)	Pichindé Virus (Guinea Pig), Lassa Fever (Human)
Effective Dose (Animal Model)	25 or 80 mg/kg/day (i.p.) [1]	25 mg/kg/day (i.p.) [1]	300 mg/kg/day (oral)
Observed Efficacy (Arenavirus Model)	62.5% survival in lethal Lassa virus model [1]	0% survival in the same Lassa virus model [1]	Highly effective in Pichindé virus model even with delayed treatment [2] [3]
Key Preclinical Safety Findings	Well-tolerated at therapeutic doses in guinea pigs; treated animals exhibited fewer signs of disease compared to Ribavirin group. [1]	Slower recovery rate in Pichindé virus model may be indicative of toxicity. [2] [3] Known to cause hemolytic anemia.	Generally well-tolerated in animal models. [2] [3]
Lethal Dose (LD50)	Not reported in publicly available literature.	Not specified in the context of arenavirus studies.	>2000 mg/kg (oral, mice and rats), >1000 mg/kg (oral, dogs and monkeys) [4]
Clinical Safety Observations (Lassa Fever)	No clinical trial data available.	Associated with significant side effects, including a life-threatening event in one study.	Good safety and tolerability profile in a Phase II clinical trial; no severe or serious adverse events reported. [5]
Adverse Events (Clinical, Lassa Fever)	N/A	One life-threatening event reported in a Phase II trial.	Treatment Emergent Adverse Events occurred in 80% of

patients (similar
distribution to
Ribavirin).[5]

Experimental Protocols

Detailed experimental protocols for preclinical safety and toxicology studies are often proprietary. However, based on published literature and standardized guidelines, the following methodologies are representative of the key experiments cited.

In Vivo Efficacy and Safety Study of **ST-193** in a Guinea Pig Model of Lassa Fever

This protocol is based on the methodology described in the evaluation of **ST-193** in a lethal Lassa virus guinea pig model.[1]

Objective: To assess the in vivo efficacy and safety of **ST-193** compared to Ribavirin in a lethal Lassa virus infection model.

Animal Model: Strain 13 guinea pigs.

Procedure:

- Animal Acclimatization: Guinea pigs are acclimatized to the laboratory environment.
- Infection: Animals are challenged with a lethal dose of Lassa virus (Josiah strain) via intraperitoneal (i.p.) injection.
- Treatment Groups:
 - **ST-193** (25 mg/kg/day, i.p.)
 - **ST-193** (80 mg/kg/day, i.p.)
 - Ribavirin (25 mg/kg/day, i.p.)
 - Vehicle control (i.p.)

- Dosing Regimen: Treatment is initiated prior to infection and continued once daily for 14 days.
- Monitoring:
 - Survival: Animals are monitored daily for morbidity and mortality.
 - Clinical Signs: Signs of disease (e.g., ruffled fur, lethargy) are recorded.
 - Body Temperature: Rectal temperatures are measured daily.
 - Viremia: Blood samples are collected at specified intervals to determine viral titers.
- Endpoint: The primary endpoint is survival. Surviving animals are monitored for a defined period post-infection.

General Protocol for Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This is a generalized protocol for determining the acute oral toxicity of a substance, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the acute toxicity of a test substance after oral administration and to classify it according to the Globally Harmonised System (GHS).

Animal Model: Typically rats or mice (a single sex, usually females, is used).

Procedure:

- Animal Preparation: Healthy, young adult animals are acclimatized and fasted prior to dosing.
- Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., water, corn oil).
- Dosing:

- A stepwise procedure is used, with 3 animals per step.
- The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation:
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - The time of onset, duration, and severity of toxic signs are recorded.
- Stepwise Procedure:
 - The outcome of the first step (mortality or no mortality) determines the next step:
 - If mortality occurs, the next step uses a lower dose.
 - If no mortality occurs, the next step uses a higher dose.
- Endpoint: The test is concluded when sufficient information is obtained to classify the substance's toxicity. A gross necropsy is performed on all animals at the end of the study.

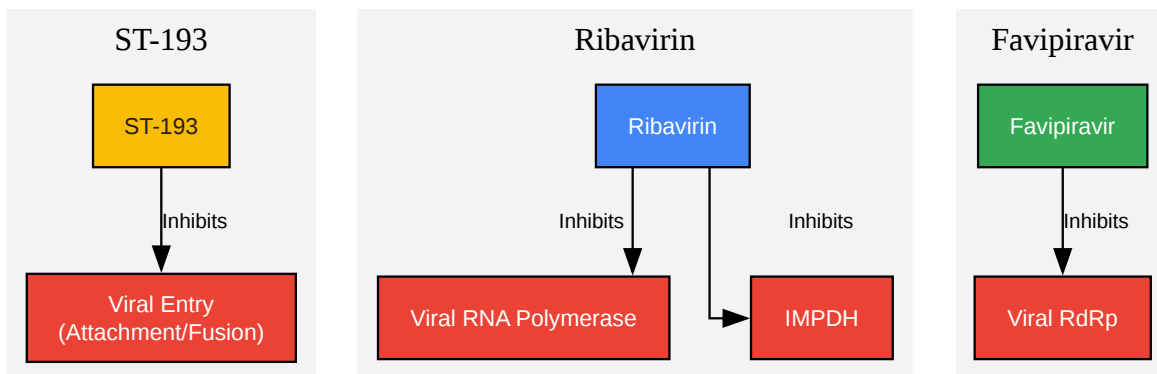
Visualizing Mechanisms and Workflows

To better understand the context of **ST-193**'s safety profile, the following diagrams illustrate the arenavirus entry pathway, the mechanism of action of the compared antiviral drugs, and a typical preclinical safety testing workflow.



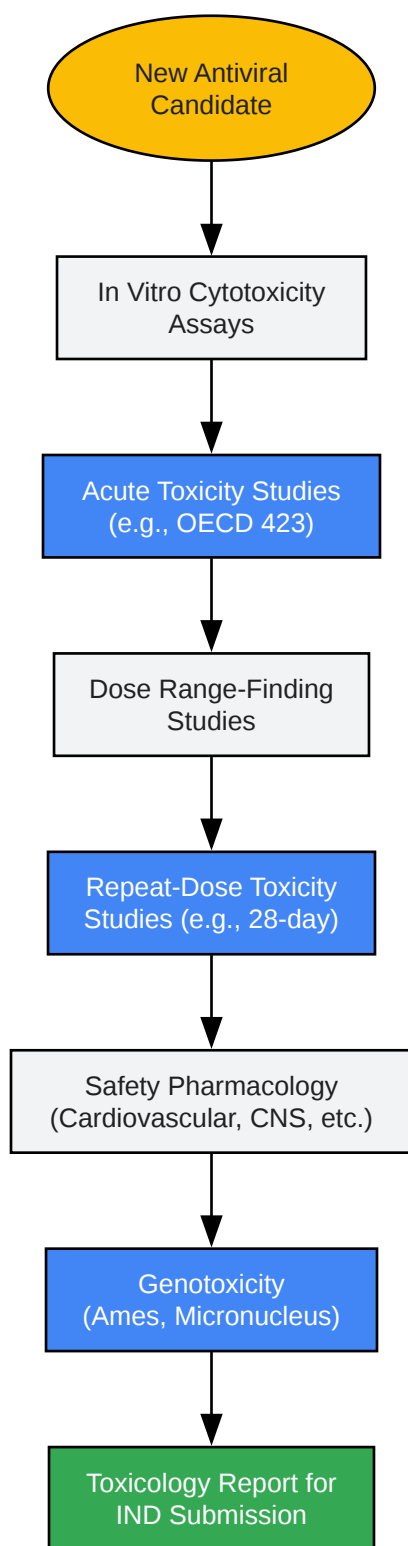
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Arenavirus cell entry pathway.



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Mechanisms of action for antiviral agents.



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Generalized preclinical safety testing workflow.

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